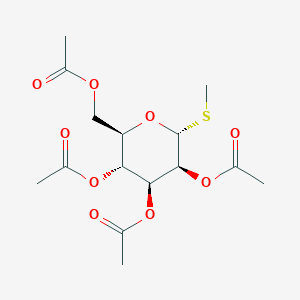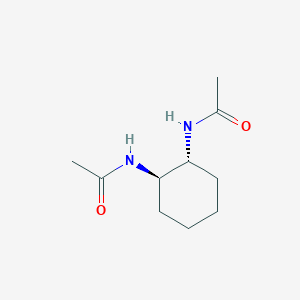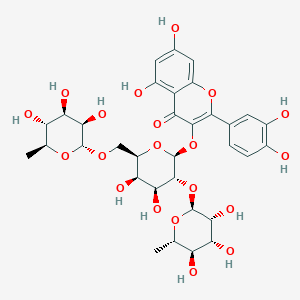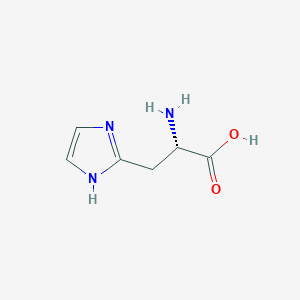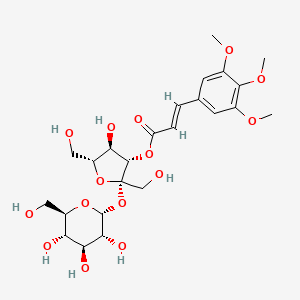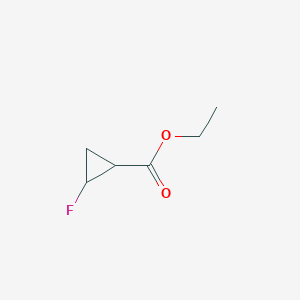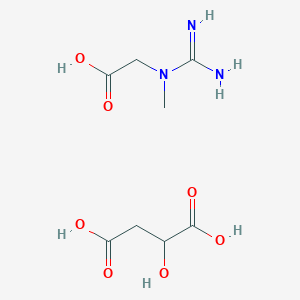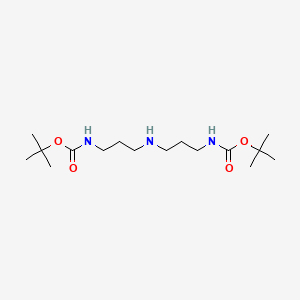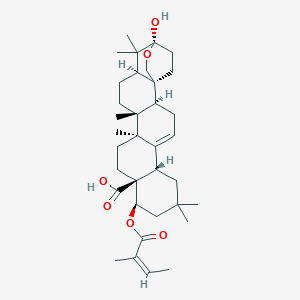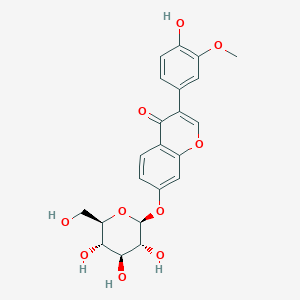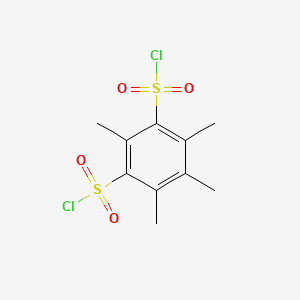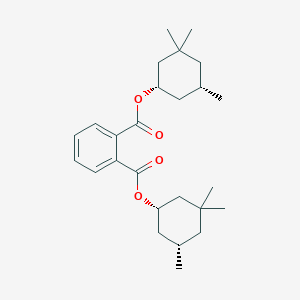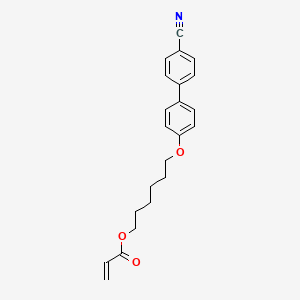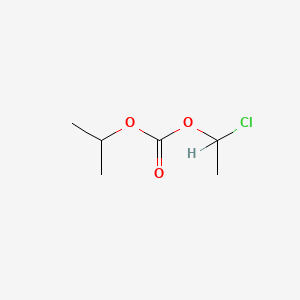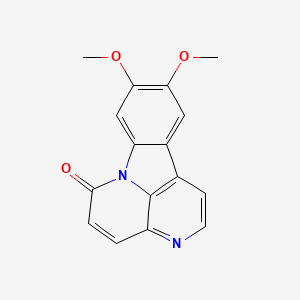
9,10-Dimethoxycanthin-6-one
Übersicht
Beschreibung
9,10-Dimethoxycanthin-6-one is an alkaloid compound . It exhibits NF-κB inhibitory effects with an IC50 of 19.5 μM .
Synthesis Analysis
9,10-Dimethoxycanthin-6-one is one of the alkaloids isolated from the stem of Picrasma quassioides Bennet (Simaroubaceae) . Two new canthin-6-one alkaloids, 4,9-dimethoxy-5-hydroxycanthin-6-one and 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one, along with fifteen known ones were isolated from the roots of Thailand Eurycoma longifolia Jack .Molecular Structure Analysis
The molecular formula of 9,10-Dimethoxycanthin-6-one is C16H12N2O3 . The molecular weight is 280.28 g/mol . The IUPAC name is 12,13-dimethoxy-1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10-Dimethoxycanthin-6-one include a molecular weight of 280.28 g/mol . It has a complexity of 466 . The topological polar surface area is 53.4 Ų .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Specific Scientific Field
This application falls under the field of Pharmacology and Immunology .
Summary of the Application
9,10-Dimethoxycanthin-6-one, a canthin-6-one alkaloid, has been found to have strong anti-inflammatory activity. It suppresses the release of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inflammatory proteins induced nitrogen monoxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of 9,10-Dimethoxycanthin-6-one were examined in lipopolysaccharide (LPS)-stimulated RAW264.7 cells at 50 µM. A dose-dependent experiment was conducted for active compounds at the concentration of 10, 25, and 50 µM .
Results or Outcomes
Compounds 1, 4, 6, 7, 12, 14, 15, as well as 17 were found to inhibit NO release from RAW264.7 cells in a dose-dependent manner .
NF-κB Inhibitory Effects
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
9,10-Dimethoxycanthin-6-one exhibits NF-κB inhibitory effects .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the sources.
Results or Outcomes
9,10-Dimethoxycanthin-6-one exhibits NF-κB inhibitory effects with an IC50 of 19.5 μM .
Cytotoxic Activity
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
9,10-Dimethoxycanthin-6-one has been found to show cytotoxic activity against a HT-1080 human fibrosarcoma cell line .
Results or Outcomes
9,10-Dimethoxycanthin-6-one shows cytotoxic activity against a HT-1080 human fibrosarcoma cell line with an IC50 of 5.0 microM .
Chronic Inflammatory Diseases
Specific Scientific Field
This application is in the field of Immunology .
Summary of the Application
Canthin-6-ones, a subclass of β-carboline alkaloids which includes 9,10-Dimethoxycanthin-6-one, have potential therapeutic effects on many inflammatory diseases .
Results or Outcomes
Major signaling pathways affected by canthin-6-ones, such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway, and their roles in several Chronic Inflammatory Diseases (CIDs) are discussed .
Anti-Malarial Applications
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
The roots of Eurycoma longifolia, which contain 9,10-Dimethoxycanthin-6-one, have been found to exhibit anti-malarial activity .
Results or Outcomes
Anti-Fatigue Applications
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
The roots of Eurycoma longifolia, which contain 9,10-Dimethoxycanthin-6-one, have been found to exhibit anti-fatigue activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMIBFAQYHUWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196166 | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethoxycanthin-6-one | |
CAS RN |
155861-51-1 | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



